methyl 2-ethyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
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Overview
Description
Methyl 2-ethyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that belongs to the thienopyrrole family This compound is characterized by a fused ring system containing both thiophene and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-ethyl-4H-thieno[3,2-b]pyrrole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-thiophenecarboxaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification . Another approach includes the use of 2-thiophenecarboxylic acid and ethylamine, followed by cyclization and esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethyl-4H-thieno[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thienopyrrole derivatives.
Scientific Research Applications
Methyl 2-ethyl-4H-thieno[3,2-b]pyrrole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of methyl 2-ethyl-4H-thieno[3,2-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as lysine-specific demethylase 1 (LSD1), which plays a role in gene expression regulation by demethylating histones . This inhibition can lead to changes in gene expression patterns, making it a potential therapeutic agent for diseases like cancer .
Comparison with Similar Compounds
Similar Compounds
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate: Lacks the ethyl group, which may affect its reactivity and biological activity.
Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate: Similar structure but with different ester groups, potentially altering its chemical properties.
4H-thieno[3,2-b]pyrrole-5-carboxamide: Contains an amide group instead of an ester, which can significantly change its biological activity.
Uniqueness
Methyl 2-ethyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group and the ester functionality provides distinct properties that can be exploited in various applications .
Properties
IUPAC Name |
methyl 2-ethyl-4H-thieno[3,2-b]pyrrole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-3-6-4-7-9(14-6)5-8(11-7)10(12)13-2/h4-5,11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMZERLPZDIJAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)C=C(N2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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